Methyl 4-nitrobenzoate

Overview

Description

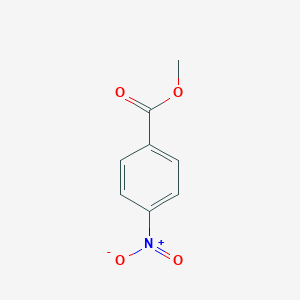

Methyl 4-nitrobenzoate is an organic compound with the molecular formula C8H7NO4. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a nitro group is attached to the para position of the benzene ring. This compound is commonly used in organic synthesis and serves as an intermediate in the production of various chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-nitrobenzoate is typically synthesized through the nitration of methyl benzoate. The reaction involves the use of concentrated sulfuric acid and concentrated nitric acid to introduce the nitro group into the aromatic ring. The reaction is carried out under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the para-nitro product .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and reagent concentrations. The product is then purified through recrystallization or distillation to achieve the desired purity .

Types of Reactions:

Reduction: this compound can undergo reduction reactions to form methyl 4-aminobenzoate. This is typically achieved using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium hydroxide.

Hydrolysis: The ester group in this compound can be hydrolyzed to form 4-nitrobenzoic acid and methanol.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Sodium methoxide, potassium hydroxide.

Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products:

Reduction: Methyl 4-aminobenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Hydrolysis: 4-nitrobenzoic acid and methanol.

Scientific Research Applications

Scientific Research Applications

1. Biochemical Characterization

Methyl 4-nitrobenzoate is utilized in the biochemical characterization of NfsA, a major nitroreductase from Escherichia coli. This enzyme is homologous to Frp from Vibrio harveyi, which plays a critical role in the reduction of nitro compounds. The characterization of NfsA using this compound helps elucidate its mechanism and potential applications in bioremediation and synthetic biology .

2. Anticancer Research

Research has indicated that this compound and its derivatives exhibit anticancer properties. A study focusing on structurally similar compounds demonstrated that they can inhibit the migration of non-small cell lung cancer cells by impairing EGF-induced chemotaxis and cell adhesion. This suggests potential applications for this compound as a therapeutic agent in cancer treatment .

3. Synthetic Chemistry

This compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its nitro group can undergo reduction to form amines, which are valuable in drug synthesis. Additionally, it can participate in nucleophilic substitution reactions, making it a versatile building block in organic synthesis .

Data Tables

Case Studies

Case Study 1: Characterization of NfsA

- Objective : To understand the role of NfsA in nitro compound reduction.

- Methodology : this compound was used as a substrate to study the enzymatic activity.

- Findings : The study revealed that NfsA effectively reduces this compound, providing insights into its potential for biotechnological applications.

Case Study 2: Anticancer Properties

- Objective : To evaluate the effects of this compound on cancer cell migration.

- Methodology : High-throughput screening was conducted on various cancer cell lines.

- Findings : this compound significantly inhibited EGF-induced migration, suggesting its potential development as an antimetastatic agent .

Mechanism of Action

The mechanism of action of methyl 4-nitrobenzoate primarily involves its interaction with enzymes and other molecular targets. For example, in the reduction reaction, the nitro group is reduced to an amino group by nitroreductase enzymes. This process involves the transfer of electrons from the enzyme to the nitro group, resulting in the formation of an intermediate nitroso compound, which is further reduced to the amino compound .

Comparison with Similar Compounds

Methyl 4-nitrobenzoate can be compared with other nitrobenzoate derivatives such as:

Methyl 3-nitrobenzoate: Similar in structure but with the nitro group in the meta position. It has different reactivity and applications.

Ethyl 4-nitrobenzoate: Similar in structure but with an ethyl ester group instead of a methyl ester. It has slightly different physical properties and uses.

Methyl 3,5-dinitrobenzoate: Contains two nitro groups, which significantly alters its chemical reactivity and applications.

Uniqueness: this compound is unique due to its specific substitution pattern, which makes it a valuable intermediate in organic synthesis. Its para-nitro group provides distinct reactivity compared to other isomers, making it suitable for specific chemical transformations and applications .

Biological Activity

Methyl 4-nitrobenzoate (CAS No. 619-50-1) is an aromatic compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article reviews its biological properties, mechanisms of action, and relevant studies that highlight its effects on various biological systems.

- Molecular Formula : CHNO

- Molecular Weight : 181.15 g/mol

- IUPAC Name : this compound

- Synonyms : Methyl p-nitrobenzoate, p-nitrobenzoic acid methyl ester

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Studies have shown that it can inhibit the growth of certain bacteria and fungi.

- Carcinogenic Potential : Research indicates that this compound may have carcinogenic effects in animal models, particularly through chronic exposure.

- Enzymatic Interaction : It is utilized in biochemical assays to characterize nitroreductases, enzymes involved in drug metabolism.

Toxicological Studies

A comprehensive evaluation of this compound's toxicity reveals significant findings from various studies:

Table 1: Toxicological Data Summary

| Study Type | Organism | Dose (mg/kg bw/day) | Observed Effects |

|---|---|---|---|

| Chronic Toxicity Study | Rats | ≥2000 | Reduced body weight, organ weight changes |

| Chronic Toxicity Study | Mice | ≥10000 | Increased incidence of hepatocellular carcinoma |

| Hematological Effects | Rats | ≥4000 | Anemia, changes in red blood cell counts |

| Biochemical Parameters | Rats and Mice | ≥4000 | Altered glucose, cholesterol levels |

These studies indicate that exposure to high doses of this compound can lead to various systemic effects, including organ weight changes and hematological alterations.

The biological activity of this compound is attributed to its ability to interact with cellular components:

- Nitroreductase Activity : It serves as a substrate for nitroreductases, which catalyze the reduction of nitro groups to amines. This process can lead to the formation of reactive intermediates that may exert cytotoxic effects.

- Reactive Oxygen Species (ROS) : The compound has been shown to generate ROS, contributing to oxidative stress and potential cellular damage.

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial effects of various nitro compounds, this compound demonstrated significant inhibitory action against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 125 µg/mL for both bacterial strains, indicating its potential as an antimicrobial agent.

Case Study 2: Carcinogenicity Assessment

A long-term carcinogenicity study conducted on mice revealed that those exposed to high concentrations (≥20000 ppm) of this compound showed a significantly increased incidence of liver tumors compared to control groups. Histopathological examinations confirmed the presence of neoplastic lesions in treated animals.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing methyl 4-nitrobenzoate in laboratory settings?

this compound is typically synthesized via esterification of 4-nitrobenzoic acid with methanol under acidic catalysis. A standard protocol involves refluxing equimolar amounts of 4-nitrobenzoic acid and methanol in the presence of concentrated sulfuric acid or thionyl chloride (SOCl₂). The reaction is monitored via TLC, and the product is purified by recrystallization from ethanol or ethyl acetate, yielding colorless crystals with a melting point of 94–96°C . For high-purity applications, vacuum distillation or column chromatography may be employed.

Q. How can researchers verify the identity and purity of this compound post-synthesis?

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR): H NMR (CDCl₃, 300 MHz): δ 8.30 (d, , 2H, aromatic), 8.20 (d, , 2H, aromatic), 3.95 (s, 3H, OCH₃). C NMR confirms the ester carbonyl at ~165 ppm and nitro group resonance at ~150 ppm .

- Infrared Spectroscopy (IR): Peaks at ~1725 cm (ester C=O), ~1530 cm (asymmetric NO₂ stretch), and ~1350 cm (symmetric NO₂ stretch) .

- Melting Point Analysis: Consistent with literature values (94–96°C) to assess purity .

Advanced Research Questions

Q. What crystallographic parameters define the crystal structure of this compound, and how are they refined?

this compound crystallizes in the monoclinic space group with unit cell parameters:

- , , , , , . Refinement using SHELXL-97 involves full-matrix least-squares on , with anisotropic displacement parameters for non-H atoms. H-atoms are constrained using riding models. Final residuals: , . Weak C–H···O interactions stabilize the crystal lattice, with dihedral angles between the nitro/ester groups and benzene ring at 0.6° and 8.8°, respectively .

Q. How can researchers analyze hydrogen-bonding networks in this compound crystals using graph set analysis?

Graph set analysis (GSA) categorizes hydrogen bonds into patterns (e.g., , , , ) based on donor-acceptor relationships. For this compound:

- C–H···O Interactions: Aromatic C–H donors form weak hydrogen bonds with nitro (O) and ester (O) acceptors, generating and chains.

- Geometric Parameters: H···O distances: 2.50–2.65 Å; C–H···O angles: 135–155°. These interactions contribute to supramolecular assembly and can be mapped using software like Mercury or CrystalExplorer .

Q. What enzymatic pathways degrade this compound in microbial systems?

In Pseudomonas putida TW3, degradation proceeds via:

- Esterase-mediated hydrolysis to 4-nitrobenzoate.

- Reduction by PnbA (4-nitrobenzoate reductase) to 4-hydroxylaminobenzoate.

- Lyase activity (PnbB) cleaving 4-hydroxylaminobenzoate to protocatechuate and ammonium. Anaerobic pathways in Mycobacterium spp. involve reductive conversion to 6-amino-m-cresol via Bamberger-like rearrangements .

Q. Methodological Notes

- Crystallography: Use SHELX programs for structure solution/refinement. Validate H-atom placement via difference Fourier maps .

- Biodegradation Studies: Employ LC-MS or N isotopic tracing to track nitro group reduction intermediates .

- Synthesis Optimization: Monitor esterification kinetics via in-situ FTIR to minimize side products like diesters .

Properties

IUPAC Name |

methyl 4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-13-8(10)6-2-4-7(5-3-6)9(11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOJAHJGBFDPSDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022085 | |

| Record name | Methyl p-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

619-50-1 | |

| Record name | Methyl 4-nitrobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl p-nitrobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-nitrobenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-nitro-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl p-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL P-NITROBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NMN8CTH864 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.